Fluetizolam

Description

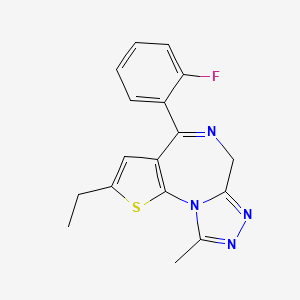

Structure

2D Structure

3D Structure

Properties

CAS No. |

40054-88-4 |

|---|---|

Molecular Formula |

C17H15FN4S |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C17H15FN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3 |

InChI Key |

BCKPHENWWQCRCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluetizolam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug. It is not approved for medical use and its safety and efficacy have not been established in formal clinical trials. This document is intended for informational and research purposes only.

Executive Summary

This compound, a thienotriazolodiazepine, is structurally related to benzodiazepines and is presumed to exert its sedative, anxiolytic, and muscle relaxant effects through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. This guide elucidates the mechanism of action of compounds like this compound at the GABA-A receptor, providing a detailed overview of the underlying molecular interactions, experimental protocols for characterization, and available quantitative data for closely related analogs. Due to a lack of specific published experimental data for this compound, this guide utilizes data from its close analog, etizolam, to illustrate the pharmacological profile.

Core Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines and thienodiazepines, does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator .[2][3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GABA.[2][3]

The binding of this compound to this allosteric site induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[3] This potentiation of GABA's effect leads to an increased frequency of the chloride ion (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron.[3] The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

The benzodiazepine binding site is located at the interface between the α and γ subunits of the heteropentameric GABA-A receptor.[3] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex influences the pharmacological effects of the binding ligand.[4] For instance, it is generally considered that binding to α1-containing receptors is associated with sedative effects, while interaction with α2- and α3-containing receptors mediates anxiolytic and muscle relaxant properties.[4]

Quantitative Pharmacological Data (Etizolam as an Analog)

| Compound | Receptor Subtype | Binding Affinity (Ki) [nmol/L] | Efficacy (EC50) [nmol/L] | Potentiation of GABA-induced Current |

| Etizolam | α1β2γ2S | 4.5 | 92 | 73% increase |

| Alprazolam (comparator) | α1β2γ2S | 7.9 | 56 | 98% increase |

Data sourced from a study on etizolam's effects on rat cortical membranes and human cloned GABA-A receptors expressed in oocytes.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular interactions and experimental logic pertinent to the study of this compound's mechanism of action.

Experimental Protocols

The characterization of a compound like this compound at the GABA-A receptor involves two primary types of experiments: radioligand binding assays to determine its affinity for the receptor and electrophysiological assays to measure its functional effect on receptor activity.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Objective: To measure the displacement of a known radiolabeled ligand from the benzodiazepine binding site by this compound.

Materials:

-

Radioligand: [3H]flunitrazepam or [3H]Ro15-1788 (a benzodiazepine antagonist).

-

Membrane Preparation: Synaptosomal membranes prepared from rodent cerebral cortex or from cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subtypes.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam) to determine non-specific binding.

-

Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the functional modulation (efficacy) of GABA-A receptors by this compound.

Objective: To measure the potentiation of GABA-induced chloride currents by this compound in oocytes expressing specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes: Stage V-VI oocytes.

-

cRNA: Capped RNA transcripts for the desired α, β, and γ GABA-A receptor subunits.

-

Injection System: Nanoject or equivalent microinjection apparatus.

-

TEVC setup: Amplifier, voltage and current electrodes, perfusion system, and recording chamber.

-

Recording Solution: Oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, at pH 7.5).

-

Agonist: GABA.

-

Test Compound: this compound.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with a mixture of the cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current injection). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20). This establishes a baseline GABA-induced current.

-

This compound Co-application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.

-

Data Acquisition: Record the changes in the amplitude of the GABA-induced chloride current in the presence of this compound.

-

Data Analysis: Plot the percentage potentiation of the GABA current as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation.

Conclusion

This compound is a thienotriazolodiazepine that functions as a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α/γ subunit interface, which enhances the affinity of GABA for its binding site and increases the frequency of chloride channel opening. This leads to neuronal hyperpolarization and an overall inhibitory effect in the central nervous system. While specific quantitative data for this compound remain to be published, the pharmacological profile of its close analog, etizolam, demonstrates high-affinity binding and potentiation of GABA-induced currents, consistent with the effects of classical benzodiazepines. The detailed experimental protocols provided herein outline the standard methodologies for the in-vitro characterization of such compounds, enabling further research into the precise pharmacological properties of this compound and other novel psychoactive substances.

References

Fluetizolam CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluetizolam is a thienotriazolodiazepine derivative that has garnered interest within the scientific community for its potent sedative and anxiolytic properties. As a designer drug, its pharmacological and toxicological profiles are still under investigation, making it a compound of significant interest for forensic and pharmacological research. This technical guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, and its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document also outlines representative experimental protocols for its synthesis, analysis, and in vitro characterization, and presents a visualization of its signaling pathway.

Chemical Identification and Nomenclature

This compound is a synthetic compound belonging to the thienodiazepine class, which are analogues of benzodiazepines where the benzene ring is replaced by a thiophene ring.

-

CAS Number : 40054-88-4

-

IUPAC Nomenclature :

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅FN₄S | [1][3][6][7] |

| Molecular Weight | 326.4 g/mol | [3][4][5] |

| Purity (typical) | ≥98% | [7] |

| UV max (in Ethanol) | 242 nm | [7] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| DMF | 5 mg/mL | [7][9] |

| DMSO | 3 mg/mL | [7][9] |

| Ethanol | 5 mg/mL | [7][9] |

| PBS (pH 7.2) | Insoluble | [7][9] |

Table 3: Pharmacological Profile

| Parameter | Value | Reference |

| Potency | Approximately 6 to 10 times that of diazepam | [10] |

| Common Dosage | 0.5 - 1.0 mg | [10] |

| Onset of Action | 15 - 30 minutes | [10] |

| Peak Concentration | 30 minutes - 2 hours | [10] |

| Duration of Effects | 5 - 7 hours | [10] |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5][10][11][12] It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5][11] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.[5] This inhibitory action is responsible for the anxiolytic, sedative, and muscle-relaxant effects observed with this compound.[5] The sedative effects are primarily mediated by the α1 subunit of the GABA-A receptor, while the anxiolytic effects are linked to the α2 and α3 subunits.[5][10]

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and in vitro analysis of this compound. These are intended for informational purposes for research and development professionals.

Illustrative Synthesis of this compound

This protocol is a hypothetical representation based on general synthetic routes for thienotriazolodiazepines.

-

Step 1: Synthesis of the Thienodiazepine Core. The synthesis would likely begin with the construction of the core thienodiazepine ring system. This can be achieved through a multi-step process starting from a substituted aminothiophene derivative which is then reacted with a suitable amino acid equivalent and cyclized.

-

Step 2: Introduction of the Fluorophenyl Group. The 2-fluorophenyl moiety is typically introduced via a condensation reaction with 2-fluorobenzoyl chloride or a related derivative at the appropriate position on the thienodiazepine core.

-

Step 3: Formation of the Triazole Ring. The final step involves the annulation of the triazole ring. This is commonly achieved by reacting the thienodiazepine intermediate with a hydrazine derivative, such as acetylhydrazine, followed by cyclization to form the fused triazolo ring system of this compound. The reaction is typically carried out in a high-boiling point solvent like n-butanol at elevated temperatures.

-

Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method for determining the purity of a this compound sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 6.0) and acetonitrile in a ratio of approximately 45:55 (v/v). The optimal ratio may require empirical determination.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 242 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 10 µg/mL.

-

Inject the working standard and the sample solution into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

Caption: General workflow for HPLC analysis of this compound.

In Vitro Functional Assay: Electrophysiology

This protocol describes a method to characterize the modulatory effects of this compound on GABA-A receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

-

Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ionic currents from the transfected cells.

-

Solutions:

-

External Solution: A standard physiological saline solution.

-

Internal Solution: A solution mimicking the intracellular ionic composition, typically containing a high concentration of chloride.

-

GABA Solution: A stock solution of GABA prepared in the external solution.

-

This compound Solution: A stock solution of this compound prepared in DMSO and then diluted to the final desired concentrations in the external solution.

-

-

Procedure:

-

Establish a whole-cell recording from a transfected cell.

-

Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

-

Co-apply the same concentration of GABA along with varying concentrations of this compound.

-

Measure the potentiation of the GABA-induced current by this compound.

-

Construct a concentration-response curve to determine the EC₅₀ of this compound's modulatory effect.

-

Conclusion

This compound is a potent thienotriazolodiazepine with a clear mechanism of action at the GABA-A receptor. The information and protocols provided in this guide are intended to support the research community in further elucidating the pharmacological, metabolic, and toxicological properties of this compound. As a designer drug, continued research is crucial for forensic identification and for understanding its potential impact on public health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dempochem.com [dempochem.com]

- 3. This compound | C17H15FN4S | CID 12434320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monographs [cfsre.org]

- 5. This compound | 40054-88-4 | Benchchem [benchchem.com]

- 6. standardchems.com [standardchems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. About: this compound [dbpedia.org]

- 9. glpbio.com [glpbio.com]

- 10. tripsitter.com [tripsitter.com]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluetizolam: Discovery and History as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine derivative that has emerged as a significant compound within the research chemical landscape.[4] Possessing sedative and anxiolytic properties, it is structurally analogous to the clinically utilized benzodiazepine, etizolam.[2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, intended to serve as a resource for researchers, scientists, and drug development professionals. Due to its status as a research chemical, publicly available data on its initial synthesis and comprehensive pharmacological evaluation are limited. Much of the current understanding is derived from forensic toxicology reports and analyses of its effects by analogy to related compounds.

Introduction and Chemical Profile

This compound is classified as a novel psychoactive substance (NPS) and has been identified in illicit drug markets in recent years.[1] As a thienotriazolodiazepine, its core structure features a thiophene ring fused to a triazole and a diazepine ring. This structural class is known for its interaction with the central nervous system, primarily through the modulation of gamma-aminobutyric acid (GABA) receptors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [4] |

| Synonyms | 2'-Fluorodeschloroetizolam | N/A |

| Molecular Formula | C₁₇H₁₅FN₄S | [4] |

| Molar Mass | 326.39 g·mol⁻¹ | [4] |

| CAS Number | 40054-88-4 | [4] |

Discovery and History

The precise origins of this compound's first synthesis are not well-documented in publicly accessible scientific literature. It is believed to have emerged from early drug discovery or pharmaceutical studies that were never commercially developed.[1] A European Patent, EP 0776892, filed by Yoshitomi Pharmaceutical Industries, Ltd. in 1997, describes a broad class of thienylazole and thienotriazolodiazepine compounds, to which this compound belongs.[4] However, the patent does not explicitly mention this compound by name or provide a specific synthesis for this particular compound.

The history of this compound as a research chemical is intrinsically linked to the rise of novel psychoactive substances. These compounds are often synthesized in clandestine laboratories to circumvent existing drug laws. Forensic toxicology reports indicate the appearance of this compound in forensic casework, highlighting its distribution and use within the illicit drug market.[3][5][6] Its legal status varies by jurisdiction; for instance, it is controlled in Germany under the New Psychoactive Substances Act (NpSG) and in the United Kingdom under the Psychoactive Substances Act.[4] In the United States, this compound is not federally controlled.

Pharmacological Profile

This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition results in the sedative, anxiolytic, and muscle-relaxant effects associated with this class of compounds.

While specific in-vivo and in-vitro pharmacological data for this compound are scarce in peer-reviewed literature, its potency is reported to be greater than that of its analogue, etizolam. Quantitative structure-activity relationship (QSAR) studies have been used to predict the binding affinity of various designer benzodiazepines. One such study predicted a high binding affinity for the related compound fluclotizolam, suggesting that compounds within this structural class are potent ligands for the GABA-A receptor.[7]

Table 2: Predicted GABA-A Receptor Binding Affinity for a Related Thienotriazolodiazepine

| Compound | Predicted Binding Affinity (log 1/c) | Reference |

| Fluclotizolam | 8.91 | [7] |

Note: Specific Ki values for this compound are not currently available in the reviewed literature.

Experimental Protocols

General Synthesis of Thienotriazolodiazepines

The synthesis of the thienotriazolodiazepine core typically involves a multi-step process. A general approach might involve the following key transformations:

-

Synthesis of a 2-aminothiophene derivative: This often serves as the starting material for the construction of the fused ring system.

-

Formation of the diazepine ring: The 2-aminothiophene can be reacted with a suitable building block to form the seven-membered diazepine ring.

-

Introduction of the triazole ring: The final step involves the annulation of the triazole ring onto the thienodiazepine core.

A more specific, yet still general, synthetic route for a related compound, 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, involves multi-step reactions starting with functionalized thieno-triazolo-diazepine precursors, with key steps including halogenation.[8]

In-Vitro Pharmacological Evaluation

Receptor Binding Assays: To determine the binding affinity of a compound like this compound for the GABA-A receptor, competitive radioligand binding assays are typically employed. This involves using a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and measuring the ability of the test compound to displace it from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

Electrophysiological Studies: Patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors can be used to assess the functional activity of the compound. These studies measure the potentiation of GABA-induced chloride currents in the presence of the test compound, providing information on its efficacy as a positive allosteric modulator.

In-Vivo Behavioral Assays

Animal models are used to evaluate the sedative, anxiolytic, and muscle-relaxant properties of benzodiazepine-like compounds. Common assays include:

-

Locomotor Activity: To assess sedative effects by measuring changes in spontaneous movement.

-

Elevated Plus Maze: A widely used test to evaluate anxiolytic activity in rodents.

-

Rotarod Test: To assess motor coordination and muscle relaxant effects.

Visualizations

Benzodiazepine Signaling Pathway

Caption: Figure 1. Benzodiazepine Signaling Pathway.

Experimental Workflow for Research Chemical Characterization

Caption: Figure 2. Experimental Workflow.

Conclusion

This compound represents a potent thienotriazolodiazepine that has garnered attention as a research chemical due to its pronounced sedative and anxiolytic effects. While its formal discovery and development history remain largely undisclosed, its emergence in forensic casework underscores its prevalence in the designer drug market. The pharmacological profile of this compound is consistent with that of a positive allosteric modulator of the GABA-A receptor, although a detailed quantitative characterization is still lacking in the scientific literature. This guide provides a foundational understanding of this compound for the scientific community, highlighting the need for further research to fully elucidate its pharmacological and toxicological properties. Researchers investigating this and similar compounds should adhere to rigorous safety protocols and be aware of the legal and ethical implications of working with novel psychoactive substances.

References

- 1. Monographs [cfsre.org]

- 2. tripsitter.com [tripsitter.com]

- 3. Etizolam Blood Concentrations in 191 Forensic Cases in Ontario, Canada (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Flualprazolam Blood Concentrations in 197 Forensic Investigation Cases [cfsre.org]

- 6. researchgate.net [researchgate.net]

- 7. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | 57801-95-3 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Core Characteristics of Fluetizolam

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, focusing on the solubility and mechanism of action of fluetizolam. This compound is a thienotriazolodiazepine derivative recognized for its potent sedative and anxiolytic properties.[1] As a designer drug, its pharmacological and toxicological profiles are not yet fully understood, making detailed technical information crucial for ongoing research and development.[2]

Chemical and Physical Properties

This compound, with the chemical formula C₁₇H₁₅FN₄S, has a molar mass of 326.4 g/mol .[2][3] It is categorized as a thienodiazepine, structurally analogous to etizolam.[2] This compound is intended for research and forensic applications.[4]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅FN₄S | PubChem[3] |

| Molar Mass | 326.4 g/mol | PubChem[3] |

| IUPAC Name | 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene | PubChem[3] |

| CAS Number | 40054-88-4 | PubChem[3] |

Solubility Profile

Quantitative solubility data for this compound in dimethyl sulfoxide (DMSO), ethanol, and methanol is not extensively documented in publicly available literature. However, supplier information suggests that stock solutions can be prepared in these common organic solvents. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be effective.[4] The lack of precise solubility data highlights a gap in the current body of research and presents an opportunity for further investigation.

| Solvent | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Data not available | Commonly used as a solvent for similar compounds.[5][6][7] |

| Ethanol | Data not available | A common solvent for drug discovery and in vitro assays.[5][6][7] |

| Methanol | Data not available | Another polar organic solvent used in laboratory settings.[6][7] |

Experimental Protocol: Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound, based on the isothermal shake-flask method, a standard approach in pharmaceutical sciences.

Objective: To determine the saturation solubility of this compound in DMSO, ethanol, and methanol at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, anhydrous, analytical grade

-

Methanol, anhydrous, analytical grade

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of DMSO, ethanol, and methanol.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Solubility Calculation: Use the calibration curve to calculate the concentration of this compound in the original saturated solution. This concentration represents the solubility of the compound in the respective solvent at the specified temperature.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[8][9] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[8]

The binding of this compound to the benzodiazepine site on the GABA-A receptor complex enhances the effect of GABA.[8][9] This potentiation increases the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron.[8] This increased inhibition of neuronal firing results in the anxiolytic, sedative, and muscle-relaxant effects associated with this class of compounds.[9] The sedative effects are primarily mediated by the α1 subunit, while the anxiolytic effects are linked to the α2 and α3 subunits of the GABA-A receptor.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. getmetabolite.com [getmetabolite.com]

- 3. This compound | C17H15FN4S | CID 12434320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Flutazolam? [synapse.patsnap.com]

- 9. This compound | 40054-88-4 | Benchchem [benchchem.com]

In-Vitro Receptor Binding Affinity of Fluetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Fluetizolam and GABA-A Receptors

This compound is a novel benzodiazepine that has gained attention for its central nervous system depressant effects.[3] Its chemical structure is similar to other thienodiazepines like etizolam.[3] The primary pharmacological target of this compound is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the brain.

GABA-A receptors are pentameric structures composed of various subunit combinations, with the most common being two α, two β, and one γ subunit.[4] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines, including this compound, bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[4][5] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in potentiation of the inhibitory signal.[2]

The diverse pharmacological effects of benzodiazepines, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their α subunit isoform (α1, α2, α3, α5, etc.).[4][5] For instance, the sedative effects are primarily associated with α1-containing receptors, while anxiolytic effects are linked to α2 and α3 subunits.[5]

Quantitative Binding Affinity Data

As of the latest available research, specific experimentally determined in-vitro binding affinities (Ki or Kd values) for this compound at various GABA-A receptor subtypes have not been published. It has been noted in the literature that while specific Kd values for this compound are not readily found, its high-affinity for the benzodiazepine binding site is well-documented.[2]

To provide an illustrative example of the type of data generated in such studies, the following table presents Quantitative Structure-Activity Relationship (QSAR)-predicted binding affinities for several designer benzodiazepines, including the structurally related thienotriazolodiazepine, fluclotizolam. It is crucial to note that these are predicted values and not experimentally determined for this compound.

| Compound | Class | Predicted Binding Affinity (log 1/c) |

| Clobromazolam | Triazolobenzodiazepine | 10.14 |

| Flualprazolam | Triazolobenzodiazepine | 10.13 |

| Difludiazepam | 1,4-Benzodiazepine | 9.16 |

| Fluclotizolam | Thienotriazolodiazepine | 8.91 |

| Bentazepam | Thienodiazepine | 6.88 |

| Tofisopam | 2,3-Benzodiazepine | 5.03 |

| Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.[6] |

Experimental Protocols: In-Vitro Receptor Binding Assays

The binding affinity of compounds like this compound to the benzodiazepine site of the GABA-A receptor is typically determined using in-vitro radioligand binding assays. A common method is the competitive displacement assay.

Principle

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from the target receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.[2]

Materials

-

Receptor Source: Membranes prepared from specific brain regions (e.g., rat cerebral cortex) or cell lines recombinantly expressing specific GABA-A receptor subtypes.

-

Radioligand: A high-affinity benzodiazepine receptor ligand labeled with a radioisotope, commonly [3H]flunitrazepam.

-

Competitor: The unlabeled test compound (this compound).

-

Non-specific Binding Control: A high concentration of a known benzodiazepine (e.g., diazepam) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

-

Filtration System: A vacuum filtration apparatus with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure

-

Membrane Preparation: The chosen tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: A series of tubes are prepared containing:

-

A fixed concentration of the radioligand ([3H]flunitrazepam).

-

A fixed amount of the receptor preparation.

-

Increasing concentrations of the competitor (this compound).

-

Control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled benzodiazepine).

-

-

Incubation: The tubes are incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 value is determined.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 40054-88-4 | Benchchem [benchchem.com]

- 3. Monographs [cfsre.org]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Fluetizolam molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam, also known as 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a thienotriazolodiazepine derivative noted for its potent sedative and anxiolytic properties. As a designer drug, it is structurally related to other benzodiazepines and has garnered interest within the research community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound's core chemical properties, its mechanism of action, and generalized experimental protocols for its analysis.

Core Molecular and Physical Properties

This compound is a complex heterocyclic compound. Its chemical structure consists of a thiophene ring fused to a triazole and a diazepine ring. This thienotriazolodiazepine core is fundamental to its biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅FN₄S | [4] |

| Molecular Weight | 326.4 g/mol | [4][5] |

| IUPAC Name | 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [3] |

| CAS Number | 40054-88-4 | [5] |

| Appearance | Plasma | [4] |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects primarily through the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.

Upon binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound induces a conformational change that increases the affinity of the receptor for GABA. This enhanced binding of GABA leads to a more frequent opening of the receptor's chloride channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission. This mechanism is responsible for the sedative, anxiolytic, and muscle-relaxant effects associated with this compound and other benzodiazepines.

Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory role of this compound.

References

Predicted ADME Properties and Metabolism of Fluetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug.[1] As of the latest available information, comprehensive in vivo pharmacokinetic and metabolic data for this compound in humans are not available in peer-reviewed literature. This guide provides a predictive overview of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on data from structurally related benzodiazepines, particularly flubrotizolam and flubromazolam. The information herein is intended for research and informational purposes only.

Introduction

This compound (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine) is a potent sedative and anxiolytic compound.[1] Understanding its ADME profile is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. This document synthesizes predictive data based on established metabolic pathways of analogous compounds to guide future research.

Predicted ADME Properties

The ADME properties of this compound are expected to be similar to other thienotriazolodiazepines. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Property | Rationale based on Analogues |

| Absorption | Rapidly absorbed | Etizolam, a related thienodiazepine, exhibits rapid absorption with time to maximum plasma concentration (Tmax) between 0.5 and 2 hours.[5] |

| Distribution | High protein binding | Flubromazolam, a triazole benzodiazepine, demonstrates high protein binding.[4][6] |

| Moderate to high volume of distribution | Fluorination of the alprazolam pharmacophore has been shown to increase the volume of distribution.[7] | |

| Metabolism | Primarily hepatic | Benzodiazepines are predominantly metabolized in the liver. |

| Low hepatic clearance | The predicted hepatic clearance for the structurally similar flubromazolam is low (0.42-0.43 mL/min/kg).[4][6] | |

| Excretion | Primarily renal as metabolites | The related compound brotizolam is almost completely metabolized into hydroxylated compounds which are then conjugated and excreted via the kidneys.[3] |

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to occur in two main phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation

Based on studies of structurally similar compounds like flubrotizolam and flubromazolam, the primary Phase I metabolic pathway for this compound is predicted to be hydroxylation .[2][4][6] This reaction involves the addition of a hydroxyl (-OH) group, primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .[4][6]

Key predicted hydroxylation sites include:

-

α-hydroxylation: Addition of a hydroxyl group to the methyl group.

-

6-hydroxylation: Addition of a hydroxyl group to the thieno ring system.

Reductive metabolic pathways, while less common for this class of compounds, have been observed for analogs like flubrotizolam and cannot be entirely ruled out.[2]

Phase II Metabolism: Glucuronidation

Following Phase I hydroxylation, the resulting metabolites, as well as the parent drug, are expected to undergo glucuronidation .[2][4][6] This process involves the conjugation of glucuronic acid to the molecule, which increases its water solubility and facilitates its excretion. Both O-glucuronides (formed on the hydroxylated metabolites) and direct N-glucuronides (formed on the parent molecule) are anticipated.[2] The UDP-glucuronosyltransferase (UGT) enzyme, particularly the UGT1A4 isoform, is likely involved in N-glucuronidation, as seen with other benzodiazepines like midazolam.[2]

Table 2: Predicted Metabolites of this compound

| Metabolite | Metabolic Pathway |

| α-hydroxy-fluetizolam | Phase I - Hydroxylation |

| 6-hydroxy-fluetizolam | Phase I - Hydroxylation |

| α-hydroxy-fluetizolam-glucuronide | Phase II - Glucuronidation |

| 6-hydroxy-fluetizolam-glucuronide | Phase II - Glucuronidation |

| This compound-N-glucuronide | Phase II - Glucuronidation |

| Reduced-hydroxy-N-glucuronide | Phase I - Reduction & Hydroxylation, Phase II - Glucuronidation |

Experimental Protocols for ADME & Metabolism Studies

The following are detailed methodologies that can be employed to experimentally determine the ADME and metabolic profile of this compound, based on protocols used for its analogs.

In Vitro Metabolism using Human Liver Microsomes (HLM)

-

Objective: To identify Phase I metabolites and the CYP450 enzymes involved.

-

Methodology:

-

Incubate this compound with pooled human liver microsomes (pHLM).

-

The incubation mixture should be fortified with nicotinamide adenine dinucleotide phosphate (NADPH) to initiate the metabolic reactions.

-

To identify Phase II metabolites, the incubation can be further supplemented with uridine 5'-diphosphoglucuronic acid (UDPGA).

-

To identify the specific CYP enzymes responsible for metabolism, incubations are performed with recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5).

-

Samples are analyzed at various time points using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.[4][6]

-

In Vitro Metabolism using Human Hepatocytes

-

Objective: To obtain a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.

-

Methodology:

Determination of Protein Binding

-

Objective: To quantify the extent to which this compound binds to plasma proteins.

-

Methodology:

-

Utilize the equilibrium dialysis method.

-

A semipermeable membrane separates a protein-containing solution (plasma) from a protein-free buffer.

-

This compound is added to the plasma side, and the system is allowed to reach equilibrium.

-

The concentration of this compound is measured in both compartments to determine the unbound fraction.[6]

-

Prediction of Hepatic Clearance

-

Objective: To estimate the rate at which the liver removes this compound from the blood.

-

Methodology:

Visualizations

The following diagrams illustrate the predicted metabolic pathways and a general experimental workflow for studying the in vitro metabolism of this compound.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Caption: General experimental workflow for in vitro metabolism studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 40054-88-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interesjournals.org [interesjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolut… [ouci.dntb.gov.ua]

Fluetizolam as a thienotriazolodiazepine derivative

An In-depth Examination of a Thienotriazolodiazepine Derivative

This technical guide provides a comprehensive overview of fluetizolam, a thienotriazolodiazepine derivative that has emerged as a designer drug. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanism of action, and metabolic pathways, alongside generalized experimental protocols and relevant data extrapolated from closely related compounds.

Introduction

This compound (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a synthetic compound belonging to the thienotriazolodiazepine class.[1][4][5] Structurally, it is an analog of the clinically used anxiolytic etizolam.[2] Like other benzodiazepine derivatives, this compound exhibits potent sedative and anxiolytic effects.[1][6] It is classified as a novel psychoactive substance (NPS) and is not approved for medical use.[7][8] The pharmacological and toxicological properties of this compound are not extensively studied, with much of the current understanding derived from its structural similarity to other compounds in its class.[2][9]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | [1] |

| Molecular Formula | C₁₇H₁₅FN₄S | [4] |

| Molar Mass | 326.39 g/mol | [4] |

| CAS Number | 40054-88-4 | [4] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): insoluble | [6][9] |

Mechanism of Action

This compound, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][7][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission.[10][11]

This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[11][12] This binding event enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[7][10][13] This modulation results in the characteristic anxiolytic, sedative, and muscle-relaxant properties associated with this class of compounds.[10]

The sedative effects of benzodiazepines are primarily mediated by their action on α1-containing GABA-A receptors, while anxiolytic effects are linked to the α2 and α3 subunits.[11] The specific subunit affinity profile of this compound has not been empirically determined.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound in humans have not been published. However, based on studies of structurally similar thienotriazolodiazepines such as flubrotizolam, the primary metabolic pathways are likely to involve oxidation and glucuronidation.[10][14]

Phase I Metabolism: The initial phase of metabolism is expected to involve hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. Potential sites of hydroxylation include the ethyl group and the thieno ring.[14]

Phase II Metabolism: The hydroxylated metabolites are then likely to undergo conjugation with glucuronic acid to form more water-soluble compounds that can be readily excreted.[10][14]

The resulting metabolites, particularly the hydroxylated forms, may retain some pharmacological activity before being eliminated from the body, primarily through urine.[14]

Quantitative Structure-Activity Relationship (QSAR)

While specific binding affinity data for this compound is not available, QSAR models have been developed for benzodiazepines and thienodiazepines to predict their binding affinity to the GABA-A receptor.[1][2][3] These models can provide an estimation of the biological activity of novel compounds. For a series of 69 benzodiazepines, a QSAR model was developed with a high correlation coefficient (R² = 0.90), indicating good predictive power.[1]

The table below presents predicted binding values for etizolam, a close structural analog of this compound, which can serve as a proxy for estimating the potency of this compound. The activity is expressed as the logarithm of the reciprocal of the molar inhibitory concentration (IC₅₀) required to displace 50% of [³H]-diazepam.[2]

| Compound | Substitutions | Predicted log 1/c |

| Deschloroetizolam | R9=CH₃, R2=CH₂CH₃, R2'=- | 7.96 |

| Etizolam | R9=CH₃, R2=CH₂CH₃, R2'=Cl | 8.64 |

| Metizolam | R9=-, R2=CH₂CH₃, R2'=Cl | 8.34 |

Data adapted from a QSAR study on emerging benzodiazepines.[1]

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely published in peer-reviewed literature. The following sections provide generalized methodologies for the synthesis and analysis of thienotriazolodiazepines, which can be adapted for this compound.

Synthesis

The synthesis of the thienotriazolodiazepine core structure is a multi-step process that involves the sequential construction of the fused ring system.[15][16][17] A general approach is outlined below.

Protocol Outline:

-

Formation of the Thienodiazepine Intermediate: This typically begins with a functionalized aminothiophene derivative which is reacted with a suitable reagent to form the seven-membered diazepine ring.

-

Introduction of the Triazole Ring: A precursor to the triazole ring is then introduced, often through acylation followed by reaction with hydrazine.

-

Cyclization: The final triazole ring is formed through a cyclization reaction, yielding the core thienotriazolodiazepine structure.

-

Functional Group Modification: Subsequent steps may involve the introduction or modification of substituents, such as the ethyl and fluorophenyl groups in the case of this compound.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[7]

Analytical Methods

The detection and quantification of this compound in biological and non-biological samples can be achieved using standard analytical techniques employed for benzodiazepines.[15][18][19][20][21]

Sample Preparation:

-

Solid-Phase Extraction (SPE): This is a common method for extracting and concentrating benzodiazepines from biological matrices like urine and blood. The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[18]

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves partitioning the analyte between two immiscible liquid phases to isolate it from the sample matrix.[20]

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of benzodiazepines. Derivatization may be required to improve the volatility and thermal stability of the analyte.[15]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most widely used techniques for the analysis of benzodiazepines due to their high sensitivity, specificity, and ability to analyze thermally labile compounds without derivatization.[7][15][20]

Method Validation: Any analytical method should be validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][20][21]

Conclusion

This compound is a potent thienotriazolodiazepine derivative with a mechanism of action centered on the positive allosteric modulation of the GABA-A receptor. While it shares structural and pharmacological similarities with other compounds in its class, a significant lack of specific quantitative data and detailed experimental protocols in the public domain highlights the need for further research to fully characterize its pharmacological, toxicological, and pharmacokinetic profiles. The information provided in this guide, including the generalized methodologies and extrapolated data, serves as a foundational resource for researchers in the field. As with any novel psychoactive substance, caution is warranted, and further investigation is essential to understand its full potential and associated risks.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Thienotriazolodiazepine - Wikipedia [en.wikipedia.org]

- 6. In vitro studies on flubromazolam metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 40054-88-4 | Benchchem [benchchem.com]

- 8. Monographs [cfsre.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA receptor - Wikipedia [en.wikipedia.org]

- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 20. mdpi.com [mdpi.com]

- 21. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

Fluetizolam: A Technical Guide to its Legal Status and Research Applications in the United States

For Researchers, Scientists, and Drug Development Professionals

Last Updated: November 2, 2025

Executive Summary

This technical guide provides a comprehensive overview of the legal status of Fluetizolam for research purposes in the United States. This compound, a thienotriazolodiazepine and a structural analog of etizolam, currently occupies a complex and precarious position within the U.S. regulatory landscape. While not explicitly scheduled under the federal Controlled Substances Act (CSA), its close structural and pharmacological similarity to etizolam—a temporarily designated Schedule I substance—places its research under a significant legal shadow. This guide offers an in-depth analysis of the federal and state-level legal frameworks, practical guidance for researchers, and a summary of the available scientific data on this compound to support further investigation into its potential therapeutic applications and pharmacological profile.

Federal Legal Status of this compound

As of the date of this guide, this compound is not a federally controlled substance in the United States[1][2]. However, this status is highly nuanced due to two critical factors: its relationship to etizolam and the provisions of the Controlled Substance Analogue Enforcement Act of 1986.

1.1. The Etizolam Precedent

Etizolam, a compound structurally and pharmacologically similar to this compound, was temporarily placed into Schedule I of the Controlled Substances Act by the Drug Enforcement Administration (DEA), effective July 26, 2023[3][4]. This temporary scheduling has been extended and is set to expire on July 26, 2026, with a proposal from the DEA to make this scheduling permanent. Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision[5][6].

1.2. The Federal Analogue Act

The Controlled Substance Analogue Enforcement Act (21 U.S.C. § 813) allows any chemical that is "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if it is intended for human consumption[7][8]. Given that this compound is a structural analog of the temporarily scheduled etizolam, researchers must be aware that the DEA could potentially prosecute its unsanctioned production, distribution, or possession for human use under this act.

This creates a significant legal risk for researchers. While the act specifies "intended for human consumption," the interpretation of this phrase can be broad. Therefore, any research involving this compound should be conducted with rigorous documentation and adherence to protocols that clearly demonstrate a legitimate scientific purpose.

State-Level Regulations

The legal status of novel psychoactive substances like this compound can vary significantly at the state level. Several states have enacted their own controlled substance laws that may be stricter than federal regulations. Some states have specific legislation that controls etizolam and its analogs, while others have broader "analogue" laws that could encompass this compound. For instance, states like California have laws that treat controlled substance analogs similarly to the scheduled substances they mimic[1]. Researchers must conduct a thorough review of the specific controlled substance laws in their state of operation.

Table 1: Examples of State-Level Control of Etizolam and its Analogs (Illustrative, Not Exhaustive)

| State | Legal Status of Etizolam/Analogs | Legislative Reference (Example) |

| Florida | Etizolam is a Schedule I controlled substance. | Florida Statutes § 893.03 |

| Ohio | Etizolam is a Schedule I controlled substance. | Ohio Revised Code § 3719.41 |

| Indiana | Etizolam is a Schedule IV controlled substance. | Indiana Code § 35-48-2-10 |

| Virginia | Etizolam is a Schedule I controlled substance. | Code of Virginia § 54.1-3446 |

| Texas | Etizolam is in Penalty Group 2-A. | Texas Health and Safety Code § 481.1031 |

Disclaimer: This table is for illustrative purposes only and is not a comprehensive legal guide. Researchers must consult the specific and current statutes and regulations of their state.

Guidance for Researchers

Given the ambiguous legal status of this compound, researchers should proceed with a high degree of caution and diligence. The following workflow is recommended for any research institution or individual scientist considering work with this compound.

3.1. Regulatory and Compliance Workflow

Caption: Recommended workflow for initiating and conducting research with this compound in the U.S.

Scientific Data and Experimental Protocols

Detailed pharmacological and toxicological data on this compound are limited in publicly available scientific literature. It is described as a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects. Its mechanism of action is presumed to be similar to other benzodiazepines, acting as a positive allosteric modulator of the GABA-A receptor.

4.1. Quantitative Data

Table 2: Predicted Biological Activity of this compound (Hypothetical QSAR Model)

| Compound | Predicted log1/c (Biological Activity) | Predicted Binding Affinity |

| This compound | High (e.g., >8.0) | Strong |

Note: The values in this table are hypothetical and for illustrative purposes only, based on the potential application of QSAR modeling. Actual experimental data is required for confirmation.

4.2. Experimental Protocols

While specific, validated protocols for this compound are not widely published, standard methodologies for the synthesis, characterization, and pharmacological evaluation of benzodiazepine analogs can be adapted.

4.2.1. Synthesis Protocol (General Approach)

The synthesis of thienotriazolodiazepines like this compound typically involves a multi-step process. A general approach might involve the condensation of a substituted o-aminothiophene derivative with a suitable amino acid, followed by cyclization and subsequent modifications to introduce the triazolo ring and other functional groups. Researchers should consult the patent literature for related compounds, such as the patent for etizolam, for more detailed synthetic routes that could be adapted for this compound.

4.2.2. Analytical Characterization

Standard analytical techniques should be employed to confirm the identity and purity of synthesized or procured this compound.

-

High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is a common starting point[12][13].

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification and to detect any volatile impurities[14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

4.2.3. In Vitro Pharmacology Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay can be performed[15][16][17][18][19].

-

Objective: To determine the inhibition constant (Ki) of this compound at the GABA-A receptor.

-

Materials:

-

Rat or mouse cortical membrane preparations.

-

Radioligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam).

-

This compound (test compound).

-

Unlabeled displacer (e.g., Diazepam) for determining non-specific binding.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure (Abbreviated):

-

Incubate cortical membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Parallel incubations should be conducted with an excess of an unlabeled displacer to determine non-specific binding.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

4.2.4. In Vivo Behavioral Pharmacology Protocol: Rotarod Test

To assess the sedative-hypnotic and motor-impairing effects of this compound, the rotarod test is a standard behavioral assay in rodents[20].

-

Objective: To evaluate the effect of this compound on motor coordination and balance.

-

Apparatus: A rotating rod with adjustable speed.

-

Subjects: Mice or rats.

-

Procedure (Abbreviated):

-

Train the animals on the rotarod at a constant speed until they can remain on the rod for a predetermined duration (e.g., 300 seconds).

-

Administer this compound (or vehicle control) at various doses.

-

At a specified time post-administration, place the animals back on the rotarod and measure the latency to fall.

-

A dose-dependent decrease in the latency to fall indicates motor impairment.

-

Signaling Pathways and Experimental Workflows

5.1. Benzodiazepine Signaling Pathway

Caption: Simplified signaling pathway of this compound at the GABA-A receptor.

5.2. Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the synthesis and in vitro characterization of this compound.

Conclusion

The legal landscape for research with this compound in the United States is complex and carries inherent risks due to its status as a structural analog of a temporarily controlled substance. Researchers must prioritize legal and regulatory compliance, including a thorough assessment of both federal and state laws, before commencing any studies. While scientific data on this compound is currently sparse, its presumed mechanism of action as a GABA-A receptor modulator suggests it may possess therapeutic potential. This guide provides a foundational framework for researchers to navigate the legal complexities and to design and execute scientifically rigorous studies to elucidate the pharmacological profile of this novel compound. Meticulous documentation and a clear, non-clinical research intent are paramount to mitigating legal risks.

References

- 1. Chapter 6.5. Analogs :: California Health and Safety Code :: 2007 California Code :: California Code :: U.S. Codes and Statutes :: U.S. Law :: Justia [law.justia.com]

- 2. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. regulations.gov [regulations.gov]

- 4. Federal Register :: Schedules of Controlled Substances: Placement of Clonazolam, Diclazepam, Etizolam, Flualprazolam, and Flubromazolam in Schedule I of the Controlled Substances Act [federalregister.gov]

- 5. dea.gov [dea.gov]

- 6. Controlled Substances Act - Wikipedia [en.wikipedia.org]

- 7. blog.scitegrity.com [blog.scitegrity.com]

- 8. Federal Analogue Act - Wikipedia [en.wikipedia.org]

- 9. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Development and validation of a new HPLC analytical method for the determination of alprazolam in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data and Characterization of Fluetizolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam, a thienotriazolodiazepine derivative, has emerged as a designer drug with potent sedative and anxiolytic properties. As a compound of interest in forensic science, toxicology, and pharmacology, a thorough understanding of its spectroscopic and chemical characteristics is paramount. This technical guide provides a comprehensive overview of the available data on this compound, including its structural details, spectroscopic profile, and the experimental methodologies employed for its characterization. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide also incorporates general principles and data from closely related analogs to provide a comprehensive analytical framework.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is essential for sample handling, preparation, and the interpretation of analytical results.

| Property | Value | Source |

| IUPAC Name | 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene | [PubChem] |

| Molecular Formula | C₁₇H₁₅FN₄S | [PubChem] |

| Molecular Weight | 326.4 g/mol | [Benchchem] |

| CAS Number | 40054-88-4 | [Benchchem] |

| Appearance | Crystalline solid (typical for this class of compounds) | N/A |

Spectroscopic Data

The structural elucidation and identification of this compound heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Protons (fluorophenyl group) | 7.0 - 8.0 | Multiplet | N/A |

| Thiophene Proton | 6.5 - 7.5 | Singlet/Multiplet | N/A |

| Methylene Protons (-CH₂-) | 3.0 - 4.5 | Multiplet/AB quartet | N/A |

| Ethyl Protons (-CH₂CH₃) | 2.5 - 3.0 (quartet), 1.0 - 1.5 (triplet) | Quartet, Triplet | ~7 |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | N/A |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic and Thiophene Carbons | 110 - 160 |

| Diazepine and Triazole Ring Carbons | 140 - 170 |

| Methylene Carbon (-CH₂-) | 40 - 60 |

| Ethyl Carbons (-CH₂CH₃) | 10 - 30 |

| Methyl Carbon (-CH₃) | 10 - 20 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification of this compound in forensic and clinical samples. Electron Ionization (EI) is a common method for generating mass spectra of such compounds.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 326 |

| Common Fragmentation Pathways | Cleavage of the diazepine ring, loss of the ethyl group, and fragmentation of the triazole ring are expected fragmentation pathways for thienotriazolodiazepines. |

| Key Fragment Ions (Predicted) | Based on the structure, key fragments could include ions corresponding to the fluorophenyl-diazepine core, the thieno-triazole moiety, and losses of small neutral molecules like HCN or N₂. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic and Heteroaromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (ethyl and methyl groups) |

| 1620 - 1580 | C=N and C=C stretching vibrations (aromatic and diazepine rings) |

| 1500 - 1400 | Aromatic ring skeletal vibrations |

| 1300 - 1000 | C-N and C-S stretching vibrations |

| ~1250 | C-F stretch |

Experimental Protocols